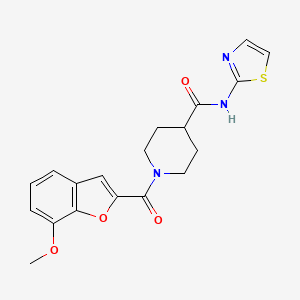

![molecular formula C23H28N8O B6447625 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2548989-50-8](/img/structure/B6447625.png)

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel series of CCR1 antagonist . The chemokine receptor CCR1 is a GPCR superfamily protein that plays an important role in rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and also causes inflammation .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the mixture of water, potassium carbonate, 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, and ethanol at 50°C . Then, 7-(4-chlorobutoxy)-1H-quinolin-2-one is added to the mixture and stirred under reflux for nine hours . The resulting crystals are separated by centrifugation and washed with water and ethanol . The separated crystals are dried at 60°C to obtain the crude product .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains phenylpiperazinyl, pyrazolyl, and pyridazinyl groups, all connected by ethanone linkers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reactions include the formation of a quinolinone derivative, followed by the introduction of the phenylpiperazinyl and pyrazolyl groups .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 675.2±55.0 °C and a predicted density of 1.245±0.06 g/cm3 . It is slightly soluble in dichloromethane, chloroform, and methanol . The compound is a solid and is white to off-white in color .科学的研究の応用

Complement Pathway Inhibition

The classical complement pathway (CP) plays a crucial role in immune responses and disease pathology. A1 has been identified as a selective, competitive inhibitor of C1s , a protease involved in CP activation. By binding directly to C1s, A1 inhibits its enzymatic activity, preventing downstream cleavage of complement components (such as C4 and C2). This inhibition makes A1 an attractive candidate for therapeutic intervention in CP-driven diseases .

CCR1 Antagonism

A1 derivatives have been studied as potential CCR1 antagonists . CCR1 is a chemokine receptor associated with inflammation and immune responses. In silico analyses, including homology modeling, docking, and 3D-QSAR, suggest that A1-based compounds may interact with CCR1 and modulate its function. These findings open avenues for exploring A1 derivatives in inflammatory diseases and immune-related disorders .

作用機序

Target of Action

The primary target of this compound is the chemokine receptor CCR1 , a GPCR superfamily protein that contains seven transmembrane domains . CCR1 plays a crucial role in various disease processes, including rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and inflammation .

Mode of Action

This compound acts as an antagonist of CCR1 . By binding to CCR1, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation and other disease processes .

Biochemical Pathways

The inhibition of CCR1 by this compound affects the chemokine signaling pathways . These pathways play a key role in immune responses, including the recruitment of leukocytes to sites of inflammation. By blocking CCR1, the compound can reduce inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis and Alzheimer’s .

Pharmacokinetics

The compound’s druglikeness/adme/toxicity profile prediction suggests that it has appropriate properties in terms of adme and toxicity .

Result of Action

The result of the compound’s action is a reduction in inflammation and other disease processes mediated by CCR1. For instance, it has been reported to be more potent than standard inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a key role in Alzheimer’s disease .

特性

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c32-23(30-17-15-28(16-18-30)20-5-2-1-3-6-20)19-27-11-13-29(14-12-27)21-7-8-22(26-25-21)31-10-4-9-24-31/h1-10H,11-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZBSKKPBOXTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447551.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447559.png)

![3-({1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447562.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447577.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447581.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6447632.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447637.png)

![3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447663.png)